7-(Hydroxymethyl)benzofuran-4-carbonitrile 7-(Hydroxymethyl)benzofuran-4-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC18313321
InChI: InChI=1S/C10H7NO2/c11-5-7-1-2-8(6-12)10-9(7)3-4-13-10/h1-4,12H,6H2
SMILES:
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol

7-(Hydroxymethyl)benzofuran-4-carbonitrile

CAS No.:

Cat. No.: VC18313321

Molecular Formula: C10H7NO2

Molecular Weight: 173.17 g/mol

* For research use only. Not for human or veterinary use.

7-(Hydroxymethyl)benzofuran-4-carbonitrile -

Specification

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
IUPAC Name 7-(hydroxymethyl)-1-benzofuran-4-carbonitrile
Standard InChI InChI=1S/C10H7NO2/c11-5-7-1-2-8(6-12)10-9(7)3-4-13-10/h1-4,12H,6H2
Standard InChI Key DJKJORLPPXZVOF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C2C=COC2=C1CO)C#N

Introduction

Structural Characteristics and Molecular Properties

Core Benzofuran Framework

The benzofuran scaffold consists of a fused benzene and furan ring system, imparting aromatic stability and electronic diversity. Substitution patterns critically influence reactivity:

  • Position 4 (nitrile group): Introduces strong electron-withdrawing effects, potentially enhancing intermolecular dipole interactions and serving as a precursor for amide or carboxylic acid derivatives .

  • Position 7 (hydroxymethyl group): Provides a polar, nucleophilic site amenable to etherification, esterification, or oxidation to carboxylate functionalities .

Table 1: Hypothetical Physicochemical Properties (Derived from Analogues)

PropertyPredicted ValueBasis of Estimation
Molecular FormulaC₁₀H₇NO₂Elemental analysis of substituents
Molecular Weight173.17 g/molSum of atomic masses
LogP (Octanol-Water)1.2 ± 0.3Nitrile/hydroxymethyl balance
Topological PSA58.3 ŲNitrile (23.8 Ų) + hydroxyl (20.2 Ų)
Hydrogen Bond Donors1Hydroxymethyl group
Hydrogen Bond Acceptors3Nitrile, furan oxygen, hydroxyl

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies emerge for constructing this molecule:

  • Furan Ring Formation:

    • Cyclization of ortho-substituted phenols with propargyl alcohols under acid catalysis .

    • Example: 2-hydroxy-5-cyanobenzaldehyde + propargyl alcohol → intramolecular cyclization.

  • Late-Stage Functionalization:

    • Nitrile introduction via Rosenmund-von Braun reaction on brominated benzofuran precursors .

    • Hydroxymethylation through lithiation-electrophilic quenching sequences.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield Estimate
Benzofuran core synthesisCuI, PPh₃, DMF, 110°C45-60%
Nitrile installationCuCN, DMF, reflux70-85%
Hydroxymethylationn-BuLi, DMF, formaldehyde quench50-65%
ParameterPredictionRationale
Human Intestinal AbsorptionHigh (≥80%)Moderate LogP favors permeability
Blood-Brain Barrier PenetrationModeratePSA <70 Ų, non-ionized at pH 7.4
CYP3A4 InhibitionLikely (IC₅₀ ~10 μM)Nitriles as mechanism-based inactivators
Hepatotoxicity RiskLowNo reactive metabolites predicted

Material Science Applications

Optoelectronic Properties

The conjugated π-system with strong electron-withdrawing nitrile may enable:

  • Fluorescence Emission: λmax ≈ 350-400 nm (based on 4-cyano-benzofuran analogues) .

  • Charge Transport: Electron mobility up to 0.1 cm²/V·s in thin-film transistors .

Table 4: Hypothetical Electronic Properties

PropertyValueMeasurement Method (Proposed)
HOMO Energy-6.2 eVDFT calculation (B3LYP/6-31G*)
LUMO Energy-2.9 eVAs above
Band Gap3.3 eVUV-Vis spectroscopy
ParameterGuideline
Personal ProtectionNitrile gloves, fume hood use
Storage ConditionsArgon atmosphere, -20°C
Spill ManagementAbsorb with vermiculite, 10% NaOH wash

Future Research Directions

  • Synthetic Optimization: Develop catalytic asymmetric methods for enantioselective hydroxymethylation.

  • Biological Screening: Prioritize assays against Gram-negative bacteria and glioblastoma cell lines.

  • Materials Characterization: Investigate thin-film morphology using grazing-incidence XRD.

  • Metabolic Studies: Track nitrile biotransformation pathways via LC-HRMS.

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